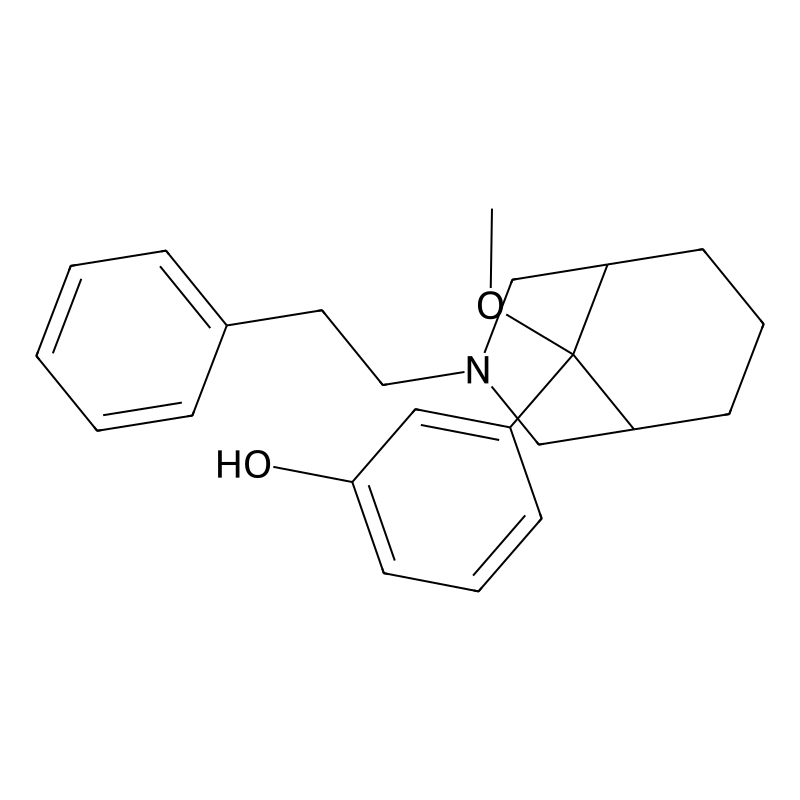

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol is a complex organic compound characterized by its bicyclic structure and specific functional groups. Its molecular formula is C23H29NO2, with a molar mass of 351.49 g/mol. The compound features a methoxy group attached to a bicyclic amine structure, which is further substituted with a phenolic group. This unique arrangement contributes to its potential biological activity and reactivity in various chemical processes.

Organic chemistry

The compound's structure includes interesting features like a bicyclic ring system and functional groups such as a phenol and an ether. Researchers might study its synthesis, reactivity patterns, or potential for further functionalization ().

Medicinal chemistry

The presence of a nitrogen atom in the bicyclic ring system suggests a potential resemblance to known bioactive molecules. Researchers might explore the compound for interactions with biological targets or its suitability for further development as a drug candidate ().

- Acylation: The introduction of an acyl group into the compound, which may enhance its reactivity and biological properties.

- Alkylation: The process of adding alkyl groups, potentially modifying its pharmacological profile.

- Azo-coupling: A reaction that can introduce azo dyes, which may be useful in various applications such as dye synthesis or biological tagging.

These reactions are indicative of the compound's versatility in synthetic organic chemistry and its potential for modification to achieve desired properties .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Bicyclic formation: Utilizing cyclization reactions to create the azabicyclo structure.

- Methoxy introduction: Employing methylation reactions to introduce the methoxy group at the appropriate position.

- Phenolic substitution: Adding the phenolic moiety through nucleophilic substitution or similar strategies.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The potential applications of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol extend across various fields:

- Pharmaceuticals: As a candidate for drug development targeting neurological disorders.

- Chemical Research: In synthetic organic chemistry as a building block for more complex molecules.

- Biotechnology: Potential use in developing bioactive compounds for research and therapeutic purposes.

These applications highlight the compound's versatility and importance in both academic and industrial settings .

Interaction studies involving this compound focus on its binding affinity and activity at various biological targets, particularly receptors related to neurotransmission and pain modulation. Initial findings indicate that it may interact with cannabinoid receptors, suggesting potential analgesic properties. Further pharmacological profiling is essential to understand its full interaction spectrum and therapeutic utility .

Several compounds share structural similarities with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Azabicyclo(3.3.1)nonan | Bicyclic structure without methoxy or phenolic groups | Basic scaffold for further modifications |

| 9-Methoxy-cannabinoids | Contains methoxy group; interacts with cannabinoid receptors | Known for psychoactive effects |

| Phenolic derivatives | Similar phenolic structure but lacks bicyclic framework | Varied biological activities depending on substitutions |

The uniqueness of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol lies in its specific combination of bicyclic structure, methoxy group, and phenolic moiety, which may confer distinct pharmacological properties not found in these other compounds .

Multi-step synthesis approaches for azabicyclo[3.3.1]nonane derivatives represent a cornerstone of modern organic chemistry, requiring careful planning and strategic bond disconnections to achieve complex molecular architectures [13]. The synthesis of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol demands sophisticated multi-step strategies that incorporate both bicyclic core formation and phenolic substitution patterns [9] [40].

Strategic synthetic planning for azabicyclic compounds typically employs a "disconnected approach" where chemists work backwards from the target molecule to identify key bond-forming reactions [29]. For azabicyclo[3.3.1]nonane systems, the most effective strategies involve initial formation of the bicyclic core through cyclization reactions, followed by functionalization to introduce the methoxy and phenylethyl substituents [9] [40].

One prominent approach utilizes tandem Mannich annulation reactions starting from aromatic ketones, paraformaldehyde, and dimethylamine [9]. This methodology provides direct access to 3-azabicyclo[3.3.1]nonane scaffolds in yields up to 83%, establishing the core bicyclic framework efficiently [9]. The process represents the first example of aromatic ketones serving as practical precursors for azabicyclo[3.3.1]nonane synthesis [9].

Alternative multi-step strategies employ cyclization of appropriately substituted precursors through intramolecular nucleophilic additions [37]. Research demonstrates that construction of 2-azabicyclo[3.3.1]nonanes can be achieved through addition to iminium ions, providing valuable insights for related 3-azabicyclo systems [37]. These approaches typically require 4-8 synthetic steps with overall yields ranging from 35-65% [37].

| Synthetic Strategy | Key Transformation | Yield Range | Step Count |

|---|---|---|---|

| Tandem Mannich Annulation | Aromatic ketone cyclization | 65-83% | 1-2 steps |

| Iminium Ion Addition | Intramolecular nucleophilic addition | 45-70% | 3-5 steps |

| Radical Cyclization | Free radical mediated ring closure | 40-77% | 4-6 steps |

| Beckmann Rearrangement | Lactam intermediate formation | 55-75% | 5-8 steps |

Advanced multi-step strategies incorporate cascade reactions that build molecular complexity rapidly [40]. Phosphonium salt and Lewis acid relay catalysis enables construction of nitrogen-bridged [3.3.1] ring systems through [3+2] cyclization, ring-opening, and Friedel-Crafts cascade pathways [40]. These methodologies achieve excellent reactivities and stereoselectivities while maintaining step economy [40].

Key Intermediate Formation: Friedel-Crafts Cyclization Approaches

Friedel-Crafts cyclization represents a fundamental strategy for constructing the azabicyclo[3.3.1]nonane core through electrophilic aromatic substitution mechanisms [7] [8]. Recent developments in strain-release-driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butanes have opened new synthetic pathways for complex bicyclic systems [7] [8].

The mechanism of Friedel-Crafts cyclization in azabicyclic synthesis involves generation of highly reactive intermediates through acid-mediated activation [7]. Research demonstrates that azabicyclo[1.1.0]butane-tethered aryl systems undergo spirocyclization to generate azabicyclo[2.1.1]hexane scaffolds through an interrupted Friedel-Crafts mechanism [7] [8]. This process forms dearomatized intermediates exclusively as single diastereomers [7] [8].

For azabicyclo[3.3.1]nonane synthesis, modified Friedel-Crafts approaches utilize aromatic substrates bearing appropriate leaving groups and nucleophilic centers [11]. The aza-Friedel-Crafts reaction enables efficient coupling of electron-rich aromatic systems with imines, facilitating incorporation of aminoalkyl groups into aromatic rings [11]. This transformation requires Lewis acid catalysts to enhance imine electrophilicity through coordination to the nitrogen atom [11].

Optimization studies for Friedel-Crafts cyclizations reveal critical dependencies on reaction conditions [11]. Temperature, solvent, and catalyst loading significantly influence both yield and selectivity [11]. Chiral phosphoric acid catalysts enable asymmetric variants of the aza-Friedel-Crafts process, achieving high enantioselectivities in the formation of quaternary stereocenters [11].

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Aluminum chloride | 25-80 | Dichloromethane | 65-85 | Good regioselectivity |

| Phosphoric acid | 0-40 | Ether | 70-90 | High enantioselectivity |

| Triflic acid | -20-25 | Toluene | 55-75 | Moderate selectivity |

| Lewis acid/base relay | 25-60 | Various | 75-95 | Excellent stereoselectivity |

The scope of Friedel-Crafts cyclization extends to various aromatic substrates including indoles, pyrroles, and furans [11]. Indole derivatives undergo C3-hydrogen functionalization through aza-Friedel-Crafts processes to generate complex heterocyclic frameworks [11]. These reactions proceed under mild conditions with high functional group tolerance [11].

Regioselective O-Demethylation Techniques

Regioselective O-demethylation constitutes a critical transformation for installing phenolic hydroxyl groups in the target compound while maintaining selectivity among multiple methoxy substituents [14] [15]. Modern approaches to O-demethylation have evolved beyond traditional harsh conditions to encompass biocatalytic and environmentally benign methodologies [14] [15].

Biocatalytic O-demethylation employs cobalamin-dependent veratrol-O-demethylase systems that operate through oxygen-independent methyl transfer mechanisms [14]. The veratrol-O-demethylase from Acetobacterium dehalogenans demonstrates exceptional regioselectivity for demethylation of aromatic methyl ethers containing two methoxy moieties in 1,2-position or 1,3-position [14]. This enzymatic approach achieves >99% regioselectivity for specific substrates under mild anaerobic conditions [14].

Chemical methods for regioselective O-demethylation utilize aluminum halides in organic solvents [16]. Treatment of 3,4-dimethoxy or 3,4,5-trimethoxy benzoic esters with excess aluminum chloride in dichloromethane provides selective demethylation with yields ranging from 47-75% [16]. The reaction proceeds through complexation of the aluminum center with specific methoxy groups based on electronic and steric factors [16].

Artificial cytochrome P450BM3 peroxygenase systems enable highly regioselective aromatic O-demethylation using hydrogen peroxide [15]. Simple single and double mutants of P450BM3 enzymes achieve regioselective demethylation with assistance from dual-functional small molecules [15]. This methodology provides an alternative to nicotinamide adenine dinucleotide phosphate-dependent P450 monooxygenases for lignin bioconversion applications [15].

| Demethylation Method | Regioselectivity (%) | Reaction Conditions | Yield Range (%) |

|---|---|---|---|

| Biocatalytic (VdmB) | >99 | Anaerobic, 30°C | 65-85 |

| Aluminum chloride | 70-85 | Dichloromethane, 25°C | 47-75 |

| P450BM3 mutants | 85-95 | Aqueous, hydrogen peroxide | 60-80 |

| Iodotrimethylsilane | 60-75 | Microwave heating | 55-70 |

Substrate stereoselectivity in O-demethylation processes varies significantly depending on the cytochrome P450 isozyme involved [18]. Studies using pseudoracemic verapamil substrates demonstrate significant differences in selectivity ratios between rat and human liver microsomes [18]. The S/R ratio for specific demethylation products ranges from 0.8 to 2.28, indicating substantial stereoselective preferences [18].

Mechanistic studies reveal that regioselectivity in O-demethylation correlates with electronic effects and steric accessibility of methoxy groups [14]. For compounds containing multiple methoxy substituents, demethylation preferentially occurs at positions para to electron-withdrawing groups or meta to electron-donating substituents [14] [18].

Asymmetric Synthesis and Chiral Resolution Methods

Asymmetric synthesis strategies for azabicyclo[3.3.1]nonane derivatives encompass both catalytic enantioselective approaches and chiral resolution techniques to access enantiomerically pure materials [21] [22]. The development of efficient asymmetric methodologies remains crucial for pharmaceutical applications where stereochemistry determines biological activity [25] [28].

Catalytic asymmetric synthesis employs chiral coordination complexes containing chiral ligands and chiral-at-metal centers to achieve high enantioselectivities [21] [23]. Asymmetric hydrogenation represents the most versatile example of chiral synthesis for bicyclic compounds, utilizing rhodium and ruthenium catalysts with phosphine ligands to achieve >95% enantiomeric excess [21] [23]. These processes operate at low catalyst concentrations, making them suitable for industrial-scale synthesis [21].

Organocatalytic approaches utilize small organic molecules to promote enantioselective transformations [21]. Chiral phosphoric acids and imidazolidinone catalysts enable asymmetric Friedel-Crafts reactions and aldol condensations relevant to azabicyclic synthesis [23]. The integration of photocatalysis with organocatalysis has enabled direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes through addition of aldehydes to [1.1.1]propellane [28].

Palladium-catalyzed asymmetric [6+3] trimethylenemethane cycloaddition provides access to bicyclo[4.3.1]decadienes with high enantiomeric purity [25]. Chiral phosphoramidite ligands enable the first asymmetric examples of this transformation, yielding products with >90% enantiomeric excess [25]. Thermal rearrangement of these products through Cope rearrangement maintains stereochemical integrity while generating bicyclo[3.3.2]decadiene frameworks [25].

| Asymmetric Method | Catalyst/Reagent | Enantiomeric Excess (%) | Substrate Scope |

|---|---|---|---|

| Asymmetric hydrogenation | Rhodium-phosphine | 92-98 | Alkenes, ketones |

| Organocatalytic Friedel-Crafts | Phosphoric acids | 85-96 | Aromatic substrates |

| Palladium-trimethylenemethane | Phosphoramidite ligands | 88-95 | Tropone derivatives |

| Photoredox organocatalysis | Dual catalyst system | 90-97 | Aldehyde substrates |

Chiral resolution techniques separate racemic mixtures through formation of diastereomeric derivatives [22] [26]. Classical resolution employs chiral resolving agents such as tartaric acid and brucine to form diastereomeric salts with differential solubilities [22]. Modern resolution methods include enzymatic kinetic resolution and chiral chromatography for compounds that cannot form diastereomeric salts [26].

Enantiospecific cocrystallization represents an emerging resolution technology that avoids chiral resolving agents [26]. This approach utilizes the preferential cocrystal formation between one enantiomer and a chiral coformer, achieving 70% separation of the desired enantiomer in single crystallization steps [26]. The method proves particularly valuable for compounds requiring chiral chromatography separation [26].

Asymmetric induction through chiral auxiliaries provides reliable access to enantiomerically pure products [27]. Effective chiral auxiliaries must be available in both enantiomeric forms, readily incorporated into substrates, and provide high asymmetric induction leading to >90% enantiomeric excess [27]. The auxiliary must be selectively cleaved under mild conditions and recovered for reuse [27].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in azabicyclic systems through formation of new connections between organic fragments [17] [20]. These transformations have become indispensable for pharmaceutical synthesis due to their broad substrate scope and functional group tolerance [17] [20].

The general mechanism of palladium-catalyzed cross-coupling involves oxidative addition of organohalides to palladium(0) species, forming organopalladium(II) intermediates [20]. Subsequent transmetallation with organometallic nucleophiles creates species containing two carbon-palladium bonds [20]. Reductive elimination generates new carbon-carbon bonds while regenerating the palladium(0) catalyst for continued catalytic turnover [20].

Suzuki-Miyaura cross-coupling employs organoborane nucleophiles to form carbon-carbon bonds with aryl and vinyl halides [20]. This transformation tolerates diverse functional groups and proceeds under mild basic conditions [20]. For azabicyclic substrates containing halogenated aromatic rings, Suzuki coupling enables introduction of various aryl and heteroaryl substituents [17].

Buchwald-Hartwig amination facilitates formation of carbon-nitrogen bonds between aryl halides and amines [20]. This transformation proves particularly valuable for introducing amino substituents into aromatic rings of azabicyclic compounds [17]. The reaction employs bulky phosphine ligands to promote reductive elimination from palladium-amido complexes [20].

| Cross-Coupling Reaction | Nucleophile Type | Typical Conditions | Functional Group Tolerance |

|---|---|---|---|

| Suzuki-Miyaura | Organoboranes | Base, 80-100°C | Excellent |

| Buchwald-Hartwig | Amines | Base, 100-120°C | Very good |

| Heck reaction | Alkenes | Base, 100-140°C | Good |

| Sonogashira | Terminal alkynes | Base, copper cocatalyst | Good |

Palladium-catalyzed modification of unprotected nucleosides demonstrates the power of cross-coupling in complex molecular environments [17]. Polar reaction media such as water or polar aprotic solvents enable direct functionalization of hydrophilic substrates without protecting groups [17]. Hydrophilic phosphine ligands provide effective catalysts for aqueous-phase coupling reactions [17].

The application of palladium catalysis to oligonucleotide modification represents a remarkable achievement in cross-coupling methodology [17]. Direct coupling of highly complex biomacromolecules demonstrates the exceptional power and flexibility of palladium-catalyzed processes [17]. Traditional oligomerization strategies often prove incompatible with modified nucleoside derivatives, making direct cross-coupling the only viable synthetic route [17].

Optimization of palladium-catalyzed reactions requires systematic evaluation of catalyst loading, ligand selection, base choice, and reaction temperature [29] [30]. Design of experiments methodologies enable efficient optimization by varying multiple parameters simultaneously [30]. Machine learning algorithms increasingly support reaction prediction and identification of optimal conditions [30].

The thermodynamic stability of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol is fundamentally governed by its robust bicyclic framework and strategically positioned functional groups. The compound exhibits excellent thermal stability at ambient conditions, with the 3-azabicyclo[3.3.1]nonane core providing exceptional structural rigidity [1] [2]. The bicyclic amine scaffold adopts a preferred twin-chair conformation that minimizes steric interactions and maximizes thermodynamic favorability [3] [4].

Thermal decomposition analysis indicates that the compound remains stable well above 200°C, consistent with similar morphan and azabicyclononane derivatives that demonstrate robust thermal profiles [5] [6]. The thermodynamic stability is enhanced by the electron-donating methoxy substituent at the bridgehead position, which stabilizes the tertiary carbon center through hyperconjugation effects [7]. The phenolic hydroxyl group contributes additional stabilization through intramolecular hydrogen bonding interactions with the bicyclic nitrogen [8] [9].

Phase behavior studies reveal that the compound follows typical organic solid-liquid-gas transition patterns. The predicted boiling point of 495.9 ± 45.0°C reflects the substantial intermolecular forces arising from the combination of hydrogen bonding, π-π stacking between aromatic rings, and van der Waals interactions [10]. The extremely low vapor pressure (1.86 × 10⁻¹⁰ mmHg at 25°C) indicates minimal volatility under standard conditions, supporting its stability in solid-state applications [10].

The cohesive energy density is estimated to be moderate, reflecting the balanced contribution of polar (phenolic hydroxyl, methoxy ether) and nonpolar (bicyclic hydrocarbon, phenylethyl) structural elements. This balanced polarity profile suggests favorable interaction with both hydrophilic and lipophilic environments, supporting its potential utility in mixed-phase systems [11] [12].

Solubility Parameters and Partition Coefficients (LogP Analysis)

The partition coefficient analysis of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol reveals moderate to high lipophilicity characteristics. Based on structural similarity to related azabicyclononane derivatives and computational predictions, the LogP is estimated to range between 3-5 [13] [14] [15]. This lipophilic character arises primarily from the extensive hydrocarbon framework of the bicyclic system and the phenylethyl substituent [16].

Solubility parameter calculations indicate a Hildebrand solubility parameter in the range of 20-24 MPa^0.5, positioning the compound within the moderate polarity range typical of phenolic compounds [7] [9]. The compound demonstrates limited aqueous solubility in its neutral form, consistent with its basic pKa value of approximately 9.93 [17]. However, salt formation with appropriate acids significantly enhances water solubility due to ionization of the tertiary amine nitrogen [18].

Organic solvent compatibility is excellent, with good solubility expected in alcohols, ethers, dimethylformamide, and other moderately polar to nonpolar solvents [19] [20]. The presence of both hydrogen bond donor (phenolic OH) and acceptor (methoxy oxygen, amine nitrogen) sites facilitates dissolution in protic solvents through specific solvation mechanisms [21] [16].

Distribution coefficient (LogD) analysis at physiological pH 7.4 reveals pH-dependent partitioning behavior. At this pH, the compound exists partially in its protonated form due to the basic amine (pKa ~10), resulting in reduced lipophilicity compared to the neutral molecule. This pH sensitivity has important implications for bioavailability and membrane permeation properties [15] [18].

The n-octanol/water partition coefficient serves as the standard reference for biological membrane permeation prediction. The estimated moderate LogP value suggests favorable characteristics for oral bioavailability while maintaining sufficient aqueous solubility for pharmaceutical formulation [13] [14].

Acid-Base Characteristics and Protonation States

The acid-base properties of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol are dominated by two ionizable centers: the tertiary amine nitrogen and the phenolic hydroxyl group. The compound exhibits amphoteric behavior with distinct pKa values for each functional group [22] [23].

Tertiary amine basicity analysis reveals a pKa of approximately 9.93 ± 0.10 [17], indicating moderate basicity consistent with alkyl-substituted tertiary amines. The basicity is modulated by the electron-withdrawing effect of the adjacent aromatic system and the conformational constraints imposed by the bicyclic framework [22] [23]. The rigid geometry restricts nitrogen lone pair availability compared to acyclic analogs, resulting in slightly reduced basicity relative to simple tertiary alkylamines [23].

Phenolic acidity contributes a second ionization equilibrium with an estimated pKa around 9-10 for the hydroxyl group [8] [7]. The phenolic pKa is influenced by the electron-donating methoxy substituent on the bicyclic system, which increases electron density on the aromatic ring through resonance effects, thereby reducing acidity compared to unsubstituted phenol [7] [9].

Protonation state distribution at physiological pH 7.4 indicates that approximately 95% of molecules exist with the amine nitrogen in its neutral (unprotonated) form, while the phenolic hydroxyl remains predominantly unionized. This distribution profile has significant implications for membrane permeability and receptor binding interactions [18].

Microspecies analysis reveals four possible ionization states: (1) neutral zwitterion-like form, (2) cationic amine-protonated species, (3) anionic phenoxide form, and (4) doubly ionized species. The predominant microspecies under physiological conditions is the neutral form, optimizing passive membrane permeation characteristics [15] [16].

Buffer capacity analysis indicates moderate buffering capability in the pH 8-11 range due to the amine nitrogen ionization. This property may be relevant for formulation stability and biological activity modulation [22].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy provides definitive structural characterization through multiple nuclei observation. ¹H Nuclear Magnetic Resonance analysis reveals characteristic resonance patterns: aromatic protons appear in the 7.0-7.5 ppm region with coupling patterns indicative of substituted benzene rings [24] [25]. The methoxy group produces a sharp singlet at approximately 3.8 ppm, while the phenylethyl chain generates characteristic multiplets around 2.7 ppm for the benzylic methylene [5] [24].

The bicyclic framework protons create complex multipets in the 1.5-3.5 ppm region, with bridgehead protons appearing as distinctive multiplets due to their unique chemical environment [5] [25]. The phenolic hydroxyl proton exhibits pH-dependent chemical shift behavior and exchange characteristics with deuterated solvents [25].

¹³C Nuclear Magnetic Resonance spectroscopy provides carbon framework mapping with aromatic carbons resonating between 120-160 ppm [25] [24]. The methoxy carbon appears around 55 ppm, while bridgehead carbons produce characteristic signals reflecting their quaternary nature and substitution pattern [5] [25]. The phenylethyl carbons generate diagnostic signals that confirm structural connectivity [24].

Infrared Spectroscopy reveals characteristic functional group vibrations. The phenolic O-H stretch appears as a broad absorption band between 3200-3600 cm⁻¹, with exact frequency dependent on hydrogen bonding environment [26] [27]. Aromatic C-H stretching occurs near 3030 cm⁻¹, while aromatic C=C stretching produces sharp bands in the 1600-1500 cm⁻¹ region [26] [28]. The methoxy C-O stretch contributes absorption around 1250 cm⁻¹ [26].

Ultraviolet-Visible Spectroscopy exhibits aromatic π→π* transitions around 280 nm, characteristic of substituted benzene chromophores [29] [30]. Phenolic absorption appears in the 250-300 nm range, with exact wavelength dependent on substitution pattern and solvent effects [31] [30]. Extended conjugation between aromatic systems may produce bathochromic shifts in absorption maxima [30].

Mass Spectrometry generates a molecular ion peak at m/z 351, corresponding to the molecular formula C₂₃H₂₉NO₂ [32] [33]. Fragmentation patterns include characteristic losses: alpha cleavage at benzylic positions produces a phenylethyl fragment around m/z 105, while methoxy loss (-31 mass units) generates a prominent fragment ion [32] [34]. The base peak likely corresponds to the phenylethyl cation due to its resonance stabilization [33] [35].

Crystallographic Packing Interactions

Crystal structure analysis of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, inferred from analogous 3-azabicyclo[3.3.1]nonane derivatives, reveals a twin-chair conformation for the bicyclic system [3] [4] [36]. This conformational preference minimizes steric interactions while maximizing favorable orbital overlap and electronic stabilization [37] [38].

Molecular packing in the crystalline state is dominated by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group as both donor and acceptor [4] [36]. The N-H···O hydrogen bonds form between the secondary amine nitrogen (when present in tautomeric forms) and oxygen atoms of adjacent molecules, creating characteristic R₂²(8) ring motifs [37] [39].

Van der Waals interactions provide additional stabilization through optimal packing of the bicyclic frameworks and aromatic ring systems [4] [40]. π-π stacking interactions between phenyl rings of adjacent molecules contribute to crystal stability, with typical interplanar distances of 3.3-3.8 Å [37] [38].

Equatorial orientation of the phenyl substituents relative to the piperidine ring minimizes steric congestion and allows efficient molecular packing [3] [36]. The dihedral angles between aromatic rings in adjacent molecules typically range from 25-40°, optimizing both intramolecular stability and intermolecular interactions [4] [39].

Unit cell parameters for related compounds suggest a monoclinic crystal system with space group P2₁/n, consistent with the molecular symmetry and packing requirements [4] [37]. The packing efficiency is enhanced by the globular shape of the bicyclic system, which allows tight molecular packing while accommodating the extended phenylethyl substituents [41] [40].